4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline
Brand Name: Vulcanchem
CAS No.: 1000339-83-2
VCID: VC2307729
InChI: InChI=1S/C13H12FNO3S/c1-19(16,17)11-6-7-13(12(14)8-11)18-10-4-2-9(15)3-5-10/h2-8H,15H2,1H3
SMILES: CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)N)F
Molecular Formula: C13H12FNO3S
Molecular Weight: 281.3 g/mol

4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline

CAS No.: 1000339-83-2

Cat. No.: VC2307729

Molecular Formula: C13H12FNO3S

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline - 1000339-83-2

Specification

CAS No. 1000339-83-2
Molecular Formula C13H12FNO3S
Molecular Weight 281.3 g/mol
IUPAC Name 4-(2-fluoro-4-methylsulfonylphenoxy)aniline
Standard InChI InChI=1S/C13H12FNO3S/c1-19(16,17)11-6-7-13(12(14)8-11)18-10-4-2-9(15)3-5-10/h2-8H,15H2,1H3
Standard InChI Key PPLWUOXLDFUNIY-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)N)F
Canonical SMILES CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)N)F

Introduction

Chemical Structure and Properties

Structural Identification

4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline is a complex organic molecule featuring several key functional groups: an aniline moiety, an ether linkage, a fluorine substituent, and a methylsulphonyl group. The compound is characterized by a molecular formula of C13H12FNO3S and a molecular weight of 281.3 g/mol. The molecule consists of two aromatic rings connected by an ether bridge, with one ring bearing an amine group and the other containing both a fluorine atom and a methylsulphonyl group. This specific arrangement of functional groups contributes to the compound's unique chemical and physical properties.

The official IUPAC name for this compound is 4-(2-fluoro-4-methylsulfonylphenoxy)aniline, which systematically describes the arrangement of substituents on the molecular framework. For digital representation and database searching, the compound is assigned a Standard InChI code and an InChIKey, which serve as unique identifiers in chemical databases and literature. The compound is registered in the PubChem database with the identifier 26598082, providing a standardized reference point for researchers seeking information about this chemical entity.

The structural features of 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline include the primary amine group on one end of the molecule, which provides a reactive site for further functionalization through various organic transformations. The ether bridge serves as a flexible linkage between the two aromatic rings, potentially allowing for specific conformational arrangements. The methylsulphonyl group, with its strongly electron-withdrawing character, influences the electronic distribution within the molecule and may enhance certain types of interactions in biological systems or material applications.

Physicochemical Properties

The physicochemical properties of 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline determine its behavior in various chemical, biological, and environmental contexts. Table 1 presents the key physicochemical parameters of this compound as reported in the scientific literature.

Table 1: Physicochemical Properties of 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline

PropertyValueReference
CAS Number1000339-83-2
Molecular FormulaC13H12FNO3S
Molecular Weight281.3 g/mol
IUPAC Name4-(2-fluoro-4-methylsulfonylphenoxy)aniline
Standard InChIInChI=1S/C13H12FNO3S/c1-19(16,17)11-6-7-13(12(14)8-11)18-10-4-2-9(15)3-5-10/h2-8H,15H2,1H3
Standard InChIKeyPPLWUOXLDFUNIY-UHFFFAOYSA-N
SMILESCS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)N)F
PubChem Compound ID26598082

Based on its chemical structure, 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline is expected to exhibit moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and potentially limited solubility in water due to the presence of both polar and nonpolar regions within the molecule. The presence of the amine group contributes to hydrogen bonding capabilities, influencing crystal packing and melting point characteristics. The fluorine substituent at the ortho position relative to the ether linkage impacts the molecular geometry due to electronic and steric effects, which may in turn affect the compound's physical properties and reactivity patterns.

Structure-Property Relationships

The methylsulphonyl group, positioned para to the ether linkage on one of the aromatic rings, is strongly electron-withdrawing and may contribute to specific intermolecular interactions through its polar nature. The sulphonyl group can participate in hydrogen bonding as an acceptor, potentially influencing crystal packing, solubility, and binding interactions in biological systems. The presence of both the methylsulphonyl group and the fluorine atom on the same aromatic ring creates an electron-deficient system that may exhibit unique reactivity patterns in various chemical transformations.

The aniline moiety, with its primary amine group, introduces another dimension of reactivity to the molecule. The amine can function as both a hydrogen bond donor and acceptor, potentially participating in various intermolecular interactions. The nucleophilic character of the amine makes it a versatile site for further functionalization, opening possibilities for the synthesis of derivatives with modified properties and applications. The relative positioning of these functional groups within the molecular framework determines the three-dimensional shape and electronic distribution of 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline, ultimately influencing its behavior in chemical reactions and physical processes.

Synthesis and Characterization Methods

Characterization Techniques

Characterization of 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline would typically involve a combination of spectroscopic, spectrometric, and analytical techniques to confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR, would provide detailed information about the connectivity and environment of atoms within the molecule. The presence of fluorine in the structure offers the advantage of 19F NMR analysis, which can provide additional structural insights due to the high sensitivity of the fluorine nucleus.

Mass spectrometry would be crucial for confirming the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) could provide accurate mass measurements to confirm the molecular formula. Infrared (IR) spectroscopy would reveal characteristic absorption bands for functional groups present in the molecule, such as the amine, ether, and sulphonyl moieties. X-ray crystallography, if single crystals of sufficient quality could be obtained, would provide definitive structural information, including bond lengths, angles, and three-dimensional packing arrangements.

Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), would be valuable for assessing the purity of 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline and monitoring reactions during its synthesis. The development of validated analytical methods would be important for quality control purposes, especially if the compound were to be produced on a larger scale for specific applications. Thermal analysis techniques, such as differential scanning calorimetry (DSC), might provide information about physical transitions and thermal stability, which could be relevant for processing and formulation considerations.

Synthetic Challenges and Considerations

The synthesis of 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline presents several challenges that would need to be addressed to develop an efficient and scalable process. One key consideration is the regioselectivity during the formation of the diaryl ether linkage, ensuring that the connection occurs at the desired positions on both aromatic rings. The presence of multiple functional groups might necessitate careful planning of the synthetic sequence to avoid unwanted side reactions or compatibility issues.

Research Gaps and Future Directions

Analytical Method Development

There is a clear need for the development and validation of robust analytical methods for the detection, quantification, and characterization of 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline in various matrices. Such methods would support research efforts, quality control in production, environmental monitoring, and potential regulatory requirements. Techniques such as HPLC-MS/MS, GC-MS, and spectroscopic methods could be optimized for specific applications, with considerations for sensitivity, selectivity, and practical implementation.

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